1-hydroxy-3-methylbutan-2-one

Lipophilicity QSAR Formulation Science

1-Hydroxy-3-methylbutan-2-one (CAS 36960-22-2) is a primary alpha-hydroxy ketone (acyloin) characterized by the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. Structurally, it features a hydroxyl group on the carbon adjacent to the carbonyl functionality, coupled with a branched isopropyl group at the 3-position, defining it as a 3-methylbutane-1,2-diol derivative.

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
CAS No. 36960-22-2
Cat. No. B1615682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroxy-3-methylbutan-2-one
CAS36960-22-2
Molecular FormulaC5H10O2
Molecular Weight102.13 g/mol
Structural Identifiers
SMILESCC(C)C(=O)CO
InChIInChI=1S/C5H10O2/c1-4(2)5(7)3-6/h4,6H,3H2,1-2H3
InChIKeyNBEGXSQMVJTIAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Overview: 1-Hydroxy-3-methylbutan-2-one (CAS 36960-22-2) as a Primary α-Hydroxy Ketone Building Block


1-Hydroxy-3-methylbutan-2-one (CAS 36960-22-2) is a primary alpha-hydroxy ketone (acyloin) characterized by the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol [1]. Structurally, it features a hydroxyl group on the carbon adjacent to the carbonyl functionality, coupled with a branched isopropyl group at the 3-position, defining it as a 3-methylbutane-1,2-diol derivative [1][2]. This specific arrangement distinguishes it within the α-hydroxy ketone family, influencing key physicochemical properties such as lipophilicity (XLogP3 = 0.3) and molecular complexity (Complexity = 66.5) that are critical for applications in organic synthesis, flavor chemistry, and as a pharmaceutical intermediate [3][4].

The Risk of Analogue Substitution: Why 1-Hydroxy-3-methylbutan-2-one Cannot Be Replaced by Similar α-Hydroxy Ketones


Substituting 1-hydroxy-3-methylbutan-2-one with structurally similar α-hydroxy ketones like 1-hydroxy-2-butanone or 3-hydroxy-3-methyl-2-butanone is scientifically unsound due to quantifiable differences in molecular properties that directly impact reaction outcomes and formulation behavior. While all share the α-hydroxy ketone motif, variations in carbon chain length, branching, and hydroxyl group positioning lead to divergent lipophilicity (XLogP3: 0.3 vs. -0.2 vs. -0.1) [1][2][3], molecular complexity (66.5 vs. 49.5) [1][2], and boiling points (153 °C vs. 140-141 °C) [4]. These differences translate to altered reactivity in synthetic pathways, non-equivalent flavor profiles in food applications, and distinct performance in controlled-release formulations, as evidenced by recent patent filings [5]. The following quantitative evidence guide details these critical differentiators.

Quantitative Differentiation: 1-Hydroxy-3-methylbutan-2-one vs. Key α-Hydroxy Ketone Comparators


Lipophilicity (XLogP3) Comparison: Enhanced Partitioning for Non-Polar Systems

1-Hydroxy-3-methylbutan-2-one exhibits a calculated XLogP3 value of 0.3 [1]. This is significantly higher than the values for its close structural analogue 1-hydroxy-2-butanone (XLogP3 = -0.2) [2] and its positional isomer 3-hydroxy-3-methyl-2-butanone (XLogP3 = -0.1) [3]. The positive value indicates a preference for partitioning into non-polar phases, which is a direct consequence of the additional methyl branching in its carbon skeleton.

Lipophilicity QSAR Formulation Science

Molecular Complexity and Steric Hindrance: A Differentiator for Reaction Selectivity

The molecular complexity index for 1-hydroxy-3-methylbutan-2-one is 66.5 [1], which is notably higher than that of the less branched analogue 1-hydroxy-2-butanone (Complexity = 49.5) [2]. This higher complexity score reflects the increased steric bulk introduced by the isopropyl group adjacent to the carbonyl, a feature absent in the comparator.

Steric Effects Reaction Selectivity Synthetic Chemistry

Boiling Point and Volatility: A Physical Property Differentiating Purification and Handling

1-Hydroxy-3-methylbutan-2-one has a reported boiling point of 153 °C at 760 mmHg [1]. This is measurably higher than the boiling point of its positional isomer 3-hydroxy-3-methyl-2-butanone, which is reported at 140-141 °C at 760 mmHg . The difference in boiling points reflects distinct intermolecular interactions arising from the different substitution patterns.

Physical Properties Distillation Process Chemistry

Atmospheric Reactivity and Environmental Fate: Class-Level Implications of Alpha-Hydroxy Ketone Structure

While direct kinetic data for 1-hydroxy-3-methylbutan-2-one with OH radicals is not available, class-level studies on related α-hydroxy ketones demonstrate that structural variations significantly alter atmospheric lifetimes. For instance, the gas-phase rate constant for the reaction of 3-hydroxy-3-methyl-2-butanone with OH radicals is reported as 1.88 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 296 K [1]. The presence and position of the methyl group in 1-hydroxy-3-methylbutan-2-one are expected to produce a distinct reactivity profile compared to unsubstituted analogs like 1-hydroxy-2-butanone [2].

Atmospheric Chemistry OH Radical Kinetics Environmental Fate

Patent-Disclosed Differentiation: Application in Temperature-Stable and Controlled-Release Formulations

Recent patent analysis indicates that 1-hydroxy-3-methylbutan-2-one is specifically cited in filings for innovative applications in controlled-release flavor systems and temperature-stable formulations [1]. This represents a concrete, application-level differentiation from more common flavor agents like acetoin (3-hydroxybutanone), which may lack the specific stability or release profile conferred by the compound's unique branched structure.

Flavor Chemistry Controlled Release Formulation Stability

Targeted Application Scenarios for 1-Hydroxy-3-methylbutan-2-one Based on Verified Differentiation


Synthesis of Complex Molecules Requiring Enhanced Lipophilicity and Steric Control

Utilize 1-hydroxy-3-methylbutan-2-one as a key building block in multi-step organic syntheses where its XLogP3 of 0.3 and molecular complexity of 66.5 offer a distinct advantage [1][2]. Its branched structure provides the necessary steric bulk to influence regio- and stereoselectivity in reactions like aldol condensations or nucleophilic additions, outcomes not reliably achievable with the less lipophilic and less complex 1-hydroxy-2-butanone (XLogP3 -0.2, Complexity 49.5) . This compound is ideal for constructing chiral centers or introducing isopropyl ketone moieties into pharmaceutical intermediates.

Advanced Flavor and Fragrance Formulations Requiring Thermal Stability and Controlled Release

Employ 1-hydroxy-3-methylbutan-2-one in the development of next-generation flavor systems where temperature stability and controlled release are paramount [1]. Its higher boiling point of 153 °C, compared to its isomer 3-hydroxy-3-methyl-2-butanone (140-141 °C), suggests different volatility and thermal behavior, which can be exploited in processed food applications [2]. Patent filings specifically highlight its utility in creating stable, controlled-release flavor profiles, a capability that distinguishes it from more volatile or less stable generic alternatives like acetoin [1].

Environmental Fate and Atmospheric Chemistry Modeling Studies

Select 1-hydroxy-3-methylbutan-2-one as a model compound for investigating the atmospheric chemistry of branched α-hydroxy ketones. Class-level kinetic data indicates that its reaction with atmospheric oxidants like OH radicals and Cl atoms will differ from that of unbranched or differently substituted analogs [1][2]. Using this specific compound is essential for generating accurate structure-activity relationships (SAR) and improving predictive models for the environmental impact and tropospheric lifetime of oxygenated volatile organic compounds (OVOCs).

Process Development and Purification Scale-Up

Leverage the well-defined physical properties of 1-hydroxy-3-methylbutan-2-one, including its boiling point of 153 °C at 760 mmHg and density of 0.962 g/cm³, for robust process design and scale-up [1]. The 12-13 °C difference in boiling point from its isomer 3-hydroxy-3-methyl-2-butanone provides a quantifiable metric for separation and purification by distillation, ensuring higher product purity in large-scale production runs [2]. This property-based reliability is critical for industrial procurement where consistent, predictable behavior in manufacturing is non-negotiable.

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